molecular formula C21H17N3OS B7742419 (E)-2-cyano-N-(5-methyl-4-(p-tolyl)thiazol-2-yl)-3-phenylacrylamide

(E)-2-cyano-N-(5-methyl-4-(p-tolyl)thiazol-2-yl)-3-phenylacrylamide

Cat. No.: B7742419
M. Wt: 359.4 g/mol
InChI Key: RGCGAHOEFDTSOC-LDADJPATSA-N
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Description

(E)-2-cyano-N-(5-methyl-4-(p-tolyl)thiazol-2-yl)-3-phenylacrylamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

(E)-2-cyano-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c1-14-8-10-17(11-9-14)19-15(2)26-21(23-19)24-20(25)18(13-22)12-16-6-4-3-5-7-16/h3-12H,1-2H3,(H,23,24,25)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCGAHOEFDTSOC-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C(=CC3=CC=CC=C3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)/C(=C/C3=CC=CC=C3)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-(5-methyl-4-(p-tolyl)thiazol-2-yl)-3-phenylacrylamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under basic conditions.

    Acrylamide Formation: The acrylamide moiety is introduced through a reaction between an appropriate acrylonitrile derivative and an amine.

    Coupling Reaction: The final step involves coupling the thiazole ring with the acrylamide moiety under suitable conditions, often using a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-(5-methyl-4-(p-tolyl)thiazol-2-yl)-3-phenylacrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(5-methyl-4-(p-tolyl)thiazol-2-yl)-3-phenylacrylamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1) and sulfathiazole.

    Acrylamide Derivatives: Compounds with similar acrylamide moieties, such as N,N-dimethylacrylamide.

Uniqueness

(E)-2-cyano-N-(5-methyl-4-(p-tolyl)thiazol-2-yl)-3-phenylacrylamide is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other thiazole and acrylamide derivatives.

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